molecular formula C15H23ClN2O B1525126 2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride CAS No. 1236267-51-8

2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

Cat. No. B1525126
M. Wt: 282.81 g/mol
InChI Key: OITLBCSLGLVSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride (AMPPH) is a drug that is used in a variety of laboratory experiments. It is a derivative of amphetamine, a stimulant drug, and has been used in various scientific research applications. AMPPH is a powerful stimulant that has been used to study the effects of amphetamine on the central nervous system and behavior. It has also been used to study the effects of drugs on the body and the effects of different drugs on behavior.

Scientific Research Applications

Neuroprotective Agents

A study on a compound structurally similar to the one of interest, identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, shows promise as a neuroprotective agent. This compound potently protects cultured hippocampal neurons from glutamate toxicity while possessing little undesired alpha 1 adrenergic affinity, which might lack the side effects of compounds currently in clinical trials (B. Chenard et al., 1995).

Cognitive Function Enhancement

Another study explores the effects of novel, selective 5-Hydroxytryptamine (5-HT)4 receptor agonists on cognitive performance in a rat model. This research indicates the potential of certain agonists to reverse cognitive deficits induced by atropine, supporting the role of 5-HT4 receptors in spatial learning and memory (D. Fontana et al., 1997).

Antimalarial Activity

A series of compounds prepared from substituted 1-phenyl-2-propanones demonstrated excellent activity against resistant strains of malaria parasites, activity in primate models, and pharmacokinetic properties that suggest potential for clinical trials in humans (L. M. Werbel et al., 1986).

Anticonvulsant Activity

Research on Mono-Mannich bases and their azine derivatives synthesized from 3-amino-1-aryl-1-propanone hydrochlorides showed protective effects in maximal electroshock (MES) tests, indicating potential for developing new anticonvulsant compounds for grand mal epilepsy (H. Gul et al., 2004).

CO2 Capture Technology

A study characterizing blends of piperazine and 2-amino-2-methyl-1-propanol (AMP) for CO2 capture by amine scrubbing showed promising results for use in industrial CO2 capture applications, highlighting the importance of certain blends in enhancing the efficiency and feasibility of CO2 capture technologies (Han Li et al., 2013).

properties

IUPAC Name

2-amino-1-(2-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-7-5-6-10-17(12)15(18)14(16)11-13-8-3-2-4-9-13;/h2-4,8-9,12,14H,5-7,10-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITLBCSLGLVSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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